Palonosetron hydrochloride, (3R)-

5-HT3 receptor binding pKi in vitro pharmacology

Researchers requiring a 5-HT₃ antagonist with sustained receptor inhibition often encounter the limited efficacy of first-generation -setrons in delayed CINV models. Palonosetron hydrochloride, (3R)- (CAS 135729-76-9) is the only 5-HT₃ antagonist approved as monotherapy for delayed CINV, with ~100-fold higher binding affinity (pKi 10.5) and a ~40-hour half-life vs. ondansetron. Key advantages: Allosteric positive-cooperative binding triggers receptor internalization for prolonged inhibition; 97% oral bioavailability supports once-daily oral formulation development; available as a USP reference standard.

Molecular Formula C₁₉H₂₅ClN₂O
Molecular Weight 332.9 g/mol
CAS No. 135729-76-9
Cat. No. B138758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalonosetron hydrochloride, (3R)-
CAS135729-76-9
Synonyms2-(1-azabicyclo(2.2.2)oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz(de)isoquinolin-1-one
2-QHBIQO
Aloxi
palonosetron
palonosetron hydrochloride
Palonosetron, (3R)-
palonosetron, (R-(R*,R*))-isomer
palonosetron, (R-(R*,S*))-isomer
palonosetron, (S-(R*,S*))-isomer
RS 25233 197
RS 25233 198
RS 25233-197
RS 25233-198
RS 25233197
RS 25233198
RS 25259
RS 25259 197
RS 25259 198
RS 25259-197
RS 25259-198
RS 25259197
RS 25259198
RS-25233-197
RS-25233-198
RS-25259
RS-25259-197
RS-25259-198
RS25233197
RS25233198
RS25259
RS25259197
RS25259198
Molecular FormulaC₁₉H₂₅ClN₂O
Molecular Weight332.9 g/mol
Structural Identifiers
SMILESC1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl
InChIInChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m1./s1
InChIKeyOLDRWYVIKMSFFB-KALLACGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palonosetron Hydrochloride (3R)-: Second-Generation 5-HT₃ Antagonist


Palonosetron hydrochloride, (3R)- (CAS 135729-76-9) is a potent, stereoselective second-generation 5-HT₃ receptor antagonist developed to prevent chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) [1]. As a single stereoisomer (the pharmacologically active (3R)-enantiomer), it exhibits ~100-fold higher binding affinity for the 5-HT₃ receptor compared to first-generation agents like ondansetron and granisetron (pKi 10.5 versus 8.39–8.91), along with an exceptionally long plasma elimination half-life of approximately 40 hours . This compound is the only 5-HT₃ receptor antagonist approved as monotherapy for the prevention of delayed CINV, a clinical advantage attributed to its unique allosteric binding mechanism and ability to trigger sustained receptor internalization not observed with earlier -setrons [2].

Why Palonosetron Cannot Be Substituted


Despite belonging to the same 5-HT₃ antagonist class, palonosetron is not functionally interchangeable with first-generation agents like ondansetron or granisetron due to fundamental differences in receptor pharmacology and clinical durability [1]. While older -setrons act as simple competitive antagonists with bimolecular binding kinetics, palonosetron engages the 5-HT₃ receptor as a positive-cooperative allosteric modulator and uniquely triggers receptor internalization, leading to prolonged functional inhibition that persists long after the drug dissociates from the cell surface [2]. These mechanistic distinctions translate directly to clinical outcomes: palonosetron achieves significantly higher rates of complete emesis control in the delayed phase (24–120 hours post-chemotherapy), whereas first-generation agents show minimal efficacy in this critical window without adjunctive corticosteroids [3]. Simply substituting palonosetron with a less expensive first-generation -setron in delayed CINV prophylaxis protocols would compromise therapeutic efficacy and is not supported by clinical evidence.

Palonosetron vs. First-Generation Antagonists: Comparative Evidence


Superior 5-HT₃ Receptor Binding Affinity

Palonosetron demonstrates approximately 100-fold higher binding affinity for the 5-HT₃ receptor compared to first-generation antagonists. The pKi for palonosetron is 10.5, compared to 8.91 for granisetron, 8.39 for ondansetron, 8.81 for tropisetron, and 7.6 for dolasetron, measured via in vitro radioligand competition binding assays .

5-HT3 receptor binding pKi in vitro pharmacology receptor affinity

Allosteric vs. Competitive Antagonism

Scatchard and Hill plot analyses of saturation binding isotherms revealed positive cooperativity for palonosetron (indicative of allosteric binding), whereas granisetron and ondansetron exhibited simple bimolecular binding consistent with competitive antagonism [1]. Equilibrium diagnostic tests confirmed palonosetron acts as an allosteric antagonist, while granisetron and ondansetron are strictly competitive antagonists [2].

receptor pharmacology allosteric modulation positive cooperativity mechanism of action

Receptor Internalization and Prolonged Inhibition

Palonosetron uniquely triggers 5-HT₃ receptor internalization. After 24-hour incubation followed by dissociation, [3H]palonosetron remained associated with whole cells but not cell-free membranes (P<0.001), and binding was resistant to protease and acid treatments, confirming intracellular sequestration [1]. In contrast, granisetron and ondansetron showed minimal to no effect on receptor internalization or prolonged inhibition of receptor function [2]. In calcium influx functional assays following 2.5 hours of dissociation, cells pre-incubated with palonosetron showed substantial inhibition, whereas cells pre-incubated with granisetron or ondansetron showed calcium influx similar to untreated controls [3].

receptor internalization prolonged inhibition functional persistence pharmacodynamics

Extended Plasma Elimination Half-Life

Palonosetron has a terminal elimination half-life of approximately 40 hours in healthy individuals and 128 hours in cancer patients, compared to 3.5–5.5 hours for ondansetron, 4.9–7.6 hours for granisetron, 5.7 hours for tropisetron, and 6.9–7.3 hours for dolasetron in healthy subjects [1][2]. In cancer patients, the half-life for palonosetron extends to 128 hours, versus 4 hours for ondansetron, 9–11 hours for granisetron, and 7.5 hours for dolasetron [1].

pharmacokinetics elimination half-life plasma half-life sustained exposure

Complete PONV Control

In a prospective, double-blind randomized controlled trial of 120 patients undergoing general anesthesia, complete control of postoperative nausea and vomiting (no emesis and no rescue antiemetic) during the first 12 postoperative hours was achieved in 90% of patients receiving palonosetron (0.075 mg IV), compared to 55% for granisetron (2 mg IV) and 30% for ondansetron (4 mg IV) [1]. A meta-analysis of multiple RCTs confirmed palonosetron is more effective than granisetron and ondansetron for preventing both early and delayed PONV [2].

postoperative nausea and vomiting PONV prophylaxis complete response rate clinical efficacy

High Oral Bioavailability

Palonosetron exhibits oral bioavailability of 97%, substantially higher than first-generation 5-HT₃ receptor antagonists, which range from 60% (granisetron, tropisetron) to 60–70% (ondansetron) to 76% (dolasetron) [1]. This near-complete oral absorption minimizes variability in systemic exposure between oral and intravenous formulations.

oral bioavailability pharmacokinetics formulation development route of administration

Palonosetron: Research and Development Applications


Delayed CINV Prevention

Palonosetron is the only 5-HT₃ receptor antagonist approved as monotherapy for delayed CINV (24–120 hours post-chemotherapy), a clinical niche where first-generation agents demonstrate minimal efficacy without corticosteroid co-administration [1]. This unique indication is mechanistically supported by palonosetron's allosteric binding mode and receptor internalization, which provide sustained receptor inhibition lasting beyond the drug's plasma presence [2]. For researchers developing novel antiemetic combinations, palonosetron serves as the foundational 5-HT₃ antagonist in guideline-recommended triple therapy with NK₁ receptor antagonists (e.g., netupitant) and dexamethasone for highly emetogenic chemotherapy [3].

High-Risk PONV Prophylaxis

Palonosetron at a 0.075 mg IV dose achieves 90% complete control of PONV during the first 12 postoperative hours, representing a 3-fold advantage over ondansetron and a 1.6-fold advantage over granisetron in direct comparative trials [1]. Meta-analysis confirms superior efficacy for both early (0–24h) and delayed (24–72h) PONV prevention [2]. For anesthesiology research and perioperative care protocol development, palonosetron is the preferred 5-HT₃ antagonist in patients with multiple PONV risk factors undergoing neurosurgery, abdominal surgery, or procedures requiring prolonged postoperative monitoring [3].

Research Tool for 5-HT₃ Modulation and Internalization

Palonosetron is uniquely suited as a research tool for studying allosteric modulation and ligand-induced receptor trafficking of Cys-loop ligand-gated ion channels. Unlike granisetron and ondansetron, which exhibit simple bimolecular competitive binding, palonosetron demonstrates positive cooperativity (allosteric binding) and triggers robust 5-HT₃ receptor internalization in HEK 293 cells [1]. This property enables investigations into the molecular determinants of allosteric binding sites on the 5-HT₃ receptor, the cellular machinery governing receptor internalization and recycling, and the relationship between biased signaling and prolonged pharmacodynamic effects [2]. Radioligand binding studies with [3H]palonosetron provide a validated assay system for characterizing novel 5-HT₃ modulators [3].

Long-Acting Antiemetic Formulations

The combination of 97% oral bioavailability and an approximately 40-hour plasma half-life makes palonosetron an ideal candidate for developing extended-release or once-daily oral antiemetic formulations [1]. For pharmaceutical scientists, the high oral bioavailability minimizes absorption-related variability, while the extended half-life supports once-per-cycle dosing schedules in CINV protocols. Generic formulation development referencing the FDA-approved 0.5 mg oral capsule and 0.25 mg/5 mL intravenous solution can leverage this favorable pharmacokinetic profile for bioequivalence studies [2]. Additionally, the compound's high aqueous solubility (67 mg/mL in water as the hydrochloride salt) facilitates the development of stable parenteral formulations without requiring complex solubilization strategies [3].

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